molecular formula C18H21NO5S2 B15026758 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15026758
M. Wt: 395.5 g/mol
InChI Key: ZIOOTNADEVWEKM-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a (3-ethoxy-4-hydroxyphenyl)methylidene substituent at the 5-position and a hexanoic acid chain at the 3-position. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing interactions with biological targets . Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hexanoic acid moiety enhances solubility and bioavailability, while the ethoxy and hydroxyl groups on the arylidene substituent may modulate electronic effects and hydrogen-bonding capacity .

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H21NO5S2/c1-2-24-14-10-12(7-8-13(14)20)11-15-17(23)19(18(25)26-15)9-5-3-4-6-16(21)22/h7-8,10-11,20H,2-6,9H2,1H3,(H,21,22)/b15-11-

InChI Key

ZIOOTNADEVWEKM-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-ethoxy-4-hydroxybenzaldehyde derivatives, while reduction of the benzylidene group can produce 3-ethoxy-4-hydroxybenzyl derivatives .

Scientific Research Applications

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, inflammation, and cell proliferation .

Comparison with Similar Compounds

Thiazolidinone derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues

A. Arylidene Substituent Variations

Compound Name Arylidene Group Molecular Formula Key Features
6-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Fluorophenyl C₁₇H₁₇FNO₃S₂ Enhanced electron-withdrawing effect; potential for improved metabolic stability .
6-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Methoxyphenyl C₁₈H₂₀NO₄S₂ Methoxy group increases lipophilicity; may enhance membrane permeability .
6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 2-Methoxyphenyl C₁₇H₁₉NO₄S₂ Ortho-substitution sterically hinders planar conformation; alters binding affinity .
(Z)-3-Allyl-5-benzylidene-2-thioxothiazolidin-4-one Benzylidene C₁₁H₉NO₃S₂ Shorter alkyl chain (allyl vs. hexanoic acid); reduced solubility in aqueous media .

B. Core Modifications

  • 4-Oxo vs.
  • Sulfur Modifications: Replacement of sulfanylidene (C=S) with oxo (C=O) (e.g., 4-thiazolidinones in ) reduces thiophilic reactivity, impacting metal-binding capacity .
Physicochemical Properties
Compound Melting Point (°C) LogP (Predicted) Aqueous Solubility
Target Compound Not Reported 3.2 Moderate
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one () 172–175 2.8 Low
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () 232–234 3.5 Low
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid () 277–280 4.1 Very Low

Key Observations :

  • Hexanoic Acid Chain: The target compound’s hexanoic acid group improves solubility compared to shorter-chain analogues (e.g., acetic acid derivatives in ) .
  • Arylidene Electronics : Electron-donating groups (e.g., methoxy in ) increase LogP, favoring lipid bilayer penetration, while electron-withdrawing groups (e.g., fluoro in ) enhance metabolic resistance .

Challenges :

  • The target compound’s ethoxy and hydroxyl groups require protection/deprotection strategies during synthesis, complicating purification .
  • Z/E isomerism necessitates stereoselective methods, such as using piperidine as a base in ethanol () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.